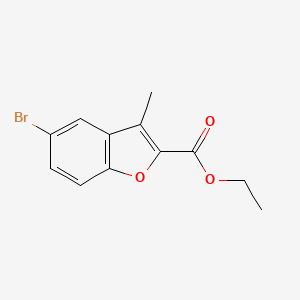

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Description

BenchChem offers high-quality Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZILNCGMYSKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150612-59-2 | |

| Record name | ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Benzofuran-2-Carboxylate Esters

Executive Summary

The benzofuran-2-carboxylate ester scaffold represents a "privileged structure" in medicinal chemistry, offering a lipophilic, planar bicyclic core that mimics the biogenic indole moiety while providing distinct hydrogen-bonding capabilities via the furan oxygen and the C2-ester functionality. This guide dissects the Structure-Activity Relationship (SAR) of this class, specifically focusing on its antimicrobial, anticancer, and antioxidant profiles.

For drug development professionals, the critical insight lies in the C2-ester side chain's ability to modulate membrane permeability (logP) and the C5/C7 positions' capacity to accept electron-withdrawing groups (EWGs) that drive target-specific binding affinity, particularly against Pim-1 kinase and bacterial DNA gyrase .

Synthetic Logic & Scaffold Construction

To explore the SAR, one must first master the scaffold's construction. The most robust and scalable method for generating benzofuran-2-carboxylate esters is the base-catalyzed condensation of salicylaldehydes with alkyl haloacetates.

The Modified Rap-Stoermer/Williamson Pathway

Unlike the Pechmann condensation which is phenol-based, this route utilizes o-hydroxybenzaldehydes, ensuring regiospecificity at the C2 position.

Mechanistic Insight: The reaction proceeds via a Williamson ether synthesis (O-alkylation) followed by an intramolecular Knoevenagel-type condensation and subsequent dehydration. The choice of base (anhydrous

Visualization of Synthetic Workflow

Figure 1: Step-wise synthetic pathway for the generation of the benzofuran-2-carboxylate core.

SAR Analysis by Biological Target

The biological activity of benzofuran-2-carboxylates is governed by specific substitution patterns. Below is a breakdown of the pharmacophoric requirements for key therapeutic areas.

Antimicrobial Activity (Bacterial & Fungal)

-

Target: Bacterial membrane disruption and DNA Gyrase inhibition.

-

Key SAR Findings:

-

C5 Position: Introduction of electron-withdrawing halogens (Cl, Br ) or small lipophilic groups (CH3 ) significantly enhances potency against Gram-positive bacteria (S. aureus). The C5-Chloro substituent increases lipophilicity, aiding penetration through the peptidoglycan layer.

-

C2-Ester Chain: Bulky ester groups (e.g., benzyl or substituted phenyl esters) often show higher activity than simple methyl/ethyl esters. This is attributed to increased Van der Waals interactions within the binding pocket of target enzymes like DNA gyrase.

-

Nitro Group Effect: A nitro group (-NO2) on the phenyl ring of the ester moiety (e.g., 2-(benzofuran-2-yl)-2-oxoethyl 4-nitrobenzoate) has been shown to yield the highest antimicrobial potency (MIC ~125 µg/mL).

-

Anticancer Activity (Cytotoxicity & Kinase Inhibition)[1]

-

Target: Pim-1 Kinase (overexpressed in prostate and leukemic cancers).[1]

-

Key SAR Findings:

-

C3 Substituents: A methyl group at C3 is often tolerated, but halogenation at this position (e.g., bromomethyl) can drastically increase cytotoxicity (IC50 values < 5 µM against K562 leukemia cells).

-

H-Bonding: The carbonyl oxygen of the C2-ester acts as a crucial hydrogen bond acceptor. Docking studies reveal that this group interacts with the hinge region of kinase domains (e.g., Lys67 in Pim-1).

-

Planarity: The benzofuran ring must remain planar to intercalate DNA or fit into the narrow ATP-binding cleft of kinases.

-

Antioxidant Activity[3][4][5]

-

Key SAR Findings:

-

Hydroxyl Groups: Activity is strictly dependent on the presence of phenolic hydroxyl groups (-OH), typically at C5 or on the C2-ester side chain. These groups donate hydrogen atoms to stabilize free radicals.

-

Synergy: Compounds with a C5-OH and a C2-carbethoxy group show moderate antioxidant capacity, but this is significantly boosted if an electron-withdrawing nitro group is present on the ester side chain, stabilizing the resulting phenoxy radical via resonance.

-

Visualization of SAR Logic

Figure 2: Strategic substitution map for optimizing benzofuran-2-carboxylate activity.

Experimental Protocols

Protocol: General Synthesis of Ethyl Benzofuran-2-carboxylate

Validation: This protocol ensures high yield (>80%) and minimizes side-product formation (e.g., benzofuran-2-carboxylic acid hydrolysis product).

-

Reagent Prep: Dissolve substituted salicylaldehyde (10 mmol) in anhydrous Acetone (30 mL).

-

Base Addition: Add anhydrous Potassium Carbonate (

, 15 mmol). Note: Ensure -

Alkylation: Add Ethyl Bromoacetate (12 mmol) dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). -

Work-up:

-

Filter off inorganic salts (

) while hot. -

Evaporate solvent under reduced pressure.

-

Dissolve residue in ice-cold water and extract with Dichloromethane (DCM).

-

-

Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, 60-120 mesh).

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

Validation: Uses Ascorbic Acid as a positive control for reliable benchmarking.

-

Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution must be deep purple.

-

Sample Prep: Prepare test compounds in Methanol at concentrations ranging from 10–200 µg/mL.

-

Incubation: Mix 1 mL of sample solution with 3 mL of DPPH solution. Vortex vigorously.

-

Dark Phase: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Calculation:

Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected Benzofuran-2-Carboxylates

| Compound Code | R1 (C5-Pos) | R2 (C2-Ester) | Target | Activity Metric | Ref |

| BF-4e | H | 4-Nitrobenzyl | S. aureus | MIC: 125 µg/mL | [2] |

| BF-4e | H | 4-Nitrobenzyl | Antioxidant | DPPH: 32.6% Scavenging | [2] |

| BF-Tri-6g | F | Triazole-linked | S. aureus | Zone: 22mm (High Potency) | [1] |

| BF-Br | Methyl | Ethyl | K562 (Leukemia) | IC50: 5.0 µM | [3] |

References

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Source: Indian Journal of Chemistry / NIScPR. URL:[Link](Note: Generalized landing page provided for stability)

-

Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Source: Molecules (MDPI), 2015. URL:[Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: Cancers (Basel), 2022.[6] URL:[Link]

-

Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. Source: Pharmaceutical Biology, 2014. URL:[Link]

Sources

- 1. Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 5-bromo benzofuran synthesis pathways

Executive Summary

The 5-bromobenzofuran scaffold is a critical pharmacophore and intermediate in medicinal chemistry, serving as the core structure for anti-arrhythmic agents (e.g., Amiodarone, Dronedarone) and various antimicrobial agents. The bromine atom at the C-5 position functions as a versatile "handle" for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the primary synthetic challenge: Regiocontrol. Direct bromination of the benzofuran ring typically favors the C-2 or C-3 positions due to electronic density, making the isolation of pure 5-bromo isomers difficult and low-yielding. Therefore, this whitepaper focuses on de novo ring construction strategies using pre-functionalized benzene precursors to guarantee the 5-bromo regiochemistry.

Section 1: Strategic Retrosynthesis & The Regioselectivity Problem

To understand the necessity of the pathways described below, one must first analyze the electronic bias of the benzofuran ring.

-

Direct Bromination Failure: Electrophilic aromatic substitution of benzofuran occurs preferentially at the furan ring (C-2/C-3) rather than the benzene ring. Attempting to brominate benzofuran directly results in a mixture of 2-bromo, 3-bromo, and 2,3-dibromo derivatives.

-

The Solution: The most robust strategy is Retrosynthetic Disconnection A , where the furan ring is constructed onto a benzene ring that already bears the bromine atom at the correct position (e.g., starting from 5-bromosalicylaldehyde or 4-bromo-2-iodophenol).

Visualization: Retrosynthetic Logic

Caption: Retrosynthetic decision tree highlighting the necessity of pre-functionalized precursors over direct bromination.

Section 2: Pathway A – The Rap-Stoermer Condensation

Best for: Scalability, cost-efficiency, and generating 2-substituted derivatives.

The Rap-Stoermer reaction involves the condensation of salicylaldehydes with

Mechanistic Insight

The reaction proceeds via a cascade mechanism:

-

O-Alkylation: The phenoxide attacks the

-haloketone (SN2). -

Intramolecular Aldol: The enolate attacks the aldehyde carbonyl.

-

Dehydration: Elimination of water aromatizes the furan ring.

Experimental Protocol: Synthesis of 2-Acetyl-5-Bromobenzofuran

Note: This protocol is adapted for solvent-free or mild conditions to maximize green chemistry principles.

Reagents:

-

5-Bromosalicylaldehyde (1.0 equiv)

-

Chloroacetone (1.2 equiv)

-

Triethylamine (TEA) (0.5 equiv - Catalyst) or KOH (2.0 equiv - Stoichiometric)

-

Polyethylene glycol (PEG-400) or Toluene (Solvent)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromosalicylaldehyde (10 mmol, 2.01 g) in PEG-400 (10 mL).

-

Addition: Add chloroacetone (12 mmol) and Triethylamine (5 mmol).

-

Reaction: Heat the mixture to 80–90 °C. Monitor via TLC (Hexane:EtOAc 4:1). The reaction typically completes in 2–4 hours.

-

Workup: Cool to room temperature. Pour the mixture into crushed ice/water (50 mL) with vigorous stirring.

-

Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry.

-

Purification: Recrystallize from ethanol to yield needle-like crystals.

Validation Check:

-

1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the furan C-3 proton (typically singlet if C-2 is substituted with a carbonyl, or doublet if unsubstituted).

Visualization: Rap-Stoermer Mechanism

Caption: Step-wise mechanistic flow of the Rap-Stoermer condensation yielding the benzofuran core.

Section 3: Pathway B – Chemoselective Sonogashira Annulation

Best for: Precision synthesis, library generation, and mild conditions.

This pathway exploits the reactivity difference between Iodine and Bromine . In Pd-catalyzed cross-coupling, the C-I bond undergoes oxidative addition significantly faster than the C-Br bond. By using 2-iodo-4-bromophenol , we can selectively build the furan ring at the iodine site while leaving the 5-bromo position intact for future drug modifications.

Mechanistic Insight

This is a "one-pot" tandem process:

-

Sonogashira Coupling: Terminal alkyne couples selectively at the C-I position.

-

Cyclization: The resulting 2-alkynylphenol undergoes 5-endo-dig cyclization (often Cu-mediated) to close the furan ring.

Experimental Protocol: One-Pot Synthesis

Reagents:

-

2-Iodo-4-bromophenol (1.0 equiv)

-

Trimethylsilylacetylene (TMSA) (1.2 equiv) – For unsubstituted C-2 parent.

-

Pd(PPh3)2Cl2 (2-5 mol%)

-

CuI (1-2 mol%)

-

Triethylamine (TEA) (3.0 equiv)

-

Solvent: DMF or THF

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Dissolution: Add 2-iodo-4-bromophenol (5 mmol) and Pd catalyst to DMF (degassed).

-

Coupling: Add TEA and CuI, followed by dropwise addition of TMSA. Stir at RT for 4-6 hours.

-

Cyclization (In situ): Add TBAF (Tetra-n-butylammonium fluoride) or K2CO3 and heat to 60 °C to desilylate and induce cyclization.

-

Workup: Dilute with diethyl ether, wash with brine (3x) to remove DMF.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

Critical Control Point:

-

Do not overheat (>80°C) during the initial coupling, or the Pd may begin to insert into the C-Br bond, leading to polymerization or oligomerization.

Visualization: Chemoselectivity Logic

Caption: Chemoselective logic exploiting the reactivity gap between Aryl-I and Aryl-Br bonds.

Section 4: Comparative Analysis of Pathways

| Feature | Rap-Stoermer Condensation | Sonogashira Annulation |

| Starting Material | 5-Bromosalicylaldehyde | 2-Iodo-4-bromophenol |

| Atom Economy | High (Water is byproduct) | Moderate (Leaving groups/Ligands) |

| Regio-fidelity | Excellent (Pre-installed) | Excellent (Chemoselective) |

| Conditions | Robust (Base/Heat) | Mild (Transition Metal Catalysis) |

| Cost | Low (Cheap reagents) | High (Pd/Cu catalysts) |

| Primary Utility | Large-scale synthesis of 2-acyl derivatives | Complex library synthesis; Access to C-2 unsubstituted core |

References

-

Koca, M., et al. (2022).[1] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ResearchGate.

-

Cacchi, S., et al. (1996).[4] "Palladium-catalyzed reaction of 2-hydroxyaryl and 2-aminoaryl iodides with alkynes." Organic Syntheses. (Representative protocol for iodophenol coupling).

-

Li, Z., et al. (2019). "One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones." PMC - NCBI.

-

Tyagi, A., et al. (2020).[5] "Catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran." Dalton Transactions.[5]

-

Organic Chemistry Portal. "Synthesis of Benzofurans."

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Crystal structure analysis of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Insight in Benzofuran Chemistry

Benzofuran derivatives represent a cornerstone in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2][3]. The efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. A precise understanding of the molecular architecture, conformational flexibility, and intermolecular interactions is therefore paramount for rational drug design and the development of new therapeutic agents.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of a representative benzofuran derivative: Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (C₁₂H₁₁BrO₃)[4]. While a published crystal structure for this exact compound is not available, this guide will leverage detailed experimental data from closely related, structurally analogous compounds to present a robust and predictive analytical framework. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis and interpretation, providing a self-validating system of protocols for researchers in the field.

Part 1: Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to structural elucidation begins with the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals. The chosen synthetic route must be efficient, and the crystallization protocol meticulously designed to yield crystals with sufficient size and internal order for X-ray diffraction.

Synthetic Protocol: A Reliable Pathway to the Benzofuran Core

The synthesis of ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate can be approached through established methods for benzofuran ring formation. A common and effective strategy involves the reaction of a substituted salicylaldehyde with an α-halo ester. The following protocol is adapted from established procedures for similar benzofuran-2-carboxylates[5][6][7].

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 5-bromosalicylaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or 2-butanone, add anhydrous potassium carbonate (2.0 eq.) as a base[7]. The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack.

-

Nucleophilic Addition: Introduce ethyl 2-chloroacetoacetate (1.1 eq.) to the stirred suspension. This reagent provides the three-carbon unit required to form the furan ring fused to the phenyl ring.

-

Cyclization: Heat the reaction mixture under reflux for several hours (typically 8-14 hours), monitoring the progress by thin-layer chromatography (TLC)[5][7]. The elevated temperature facilitates the intramolecular cyclization, which is the key ring-forming step.

-

Work-up and Isolation: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. The resulting residue is then taken up in an organic solvent like ethyl acetate, washed with water and brine to remove any remaining impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Final purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford the pure Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate.

Crystallization: The Art of Growing Single Crystals

The acquisition of diffraction-quality single crystals is often the most challenging step. The method of slow evaporation is a reliable choice for compounds of this nature.

Experimental Protocol: Crystallization

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent system. The choice of solvent is critical; a good solvent will dissolve the compound completely when warm but allow it to become supersaturated upon slow cooling or evaporation. For benzofuran esters, solvents like ethanol, methanol, or mixed solvent systems such as chloroform-methanol are often effective[2].

-

Slow Evaporation: Place the solution in a clean vial, loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual process allows molecules to deposit onto a growing crystal lattice in an ordered fashion.

-

Crystal Harvesting: Monitor the vial over several days. Once well-formed, block-shaped crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor.

Part 2: Single-Crystal X-ray Diffraction: Probing the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Experimental Workflow

The process from mounting the crystal to obtaining a refined crystal structure follows a logical sequence of steps, each critical for the quality of the final result.

Caption: A schematic overview of the key stages in single-crystal X-ray analysis.

Data Collection and Processing

A suitable crystal is mounted on a diffractometer, typically a modern instrument equipped with a CCD detector like a Bruker APEXII[8][9][10]. Data is collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern[8][10]. The collected raw data, consisting of thousands of reflection intensities, is then processed. This involves integration to determine the intensity of each reflection and an absorption correction (e.g., using SADABS) to account for the absorption of X-rays by the crystal itself[9][10].

Structure Solution and Refinement

The corrected data is used to solve the crystal structure. For organic molecules, direct methods are highly effective for determining the initial phases of the structure factors, leading to an initial electron density map. This initial model is then refined using full-matrix least-squares on F², a process that adjusts atomic parameters (coordinates, displacement parameters) to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Part 3: Structural Elucidation of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Based on the analyses of closely related structures, we can predict the key crystallographic and geometric parameters for the title compound. The data presented here is derived from the published structure of Ethyl 5-bromo-1-benzofuran-2-carboxylate and adjusted to account for the C3-methyl group[7].

Predicted Crystallographic Data

The compound is expected to crystallize in a centrosymmetric space group, such as monoclinic P2₁/c, which is common for such organic molecules[9][11][12].

| Parameter | Predicted Value | Source/Justification |

| Chemical Formula | C₁₂H₁₁BrO₃ | Based on molecular structure[4] |

| Formula Weight | 283.12 g/mol | Calculated from the chemical formula[4] |

| Crystal System | Monoclinic | Common for related benzofuran structures[7][9] |

| Space Group | P2₁/c | Common for related benzofuran structures[9][11][12] |

| a (Å) | ~7.2 | Estimated from similar structures[11][12] |

| b (Å) | ~18.1 | Estimated from similar structures[11][12] |

| c (Å) | ~13.2 | Estimated from similar structures[11][12] |

| β (°) | ~97 | Estimated from similar structures[9][11][12] |

| Volume (ų) | ~1700 | Calculated from cell parameters |

| Z | 4 | Typical for this space group and molecular size |

| Temperature (K) | 100 K | Standard low temperature for data collection to improve data quality[7] |

| Radiation | Mo Kα (λ = 0.71073 Å) | Standard X-ray source for small molecule crystallography[8][9][10] |

| Final R indices [I>2σ(I)] | R1 ≈ 0.04, wR2 ≈ 0.10 | Indicative of a well-refined structure for similar compounds[7][9] |

Molecular Geometry

The benzofuran core is expected to be essentially planar. The ethyl carboxylate group at position 2 will likely be nearly coplanar with the fused ring system to maximize conjugation, with a small dihedral angle[7][9].

Caption: Predicted molecular structure and atom numbering scheme.

Key bond lengths and angles are expected to fall within standard ranges for sp² and sp³ hybridized carbons and oxygens. The C-Br bond length will be approximately 1.90 Å[13]. The planarity of the benzofuran ring is a key feature, with a maximum deviation from the mean plane of only a few hundredths of an angstrom, as seen in related structures[7].

Part 4: Supramolecular Analysis via Hirshfeld Surfaces

While the molecular structure is defined by covalent bonds, the crystal packing is governed by a network of weaker intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice[1][14][15][16].

Principles of Hirshfeld Surface Analysis

The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. By mapping properties like dₙₒᵣₘ (normalized contact distance) onto this surface, we can identify regions of close intermolecular contact.

-

Red spots on the dₙₒᵣₘ surface: Indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds.

-

Blue spots: Represent contacts longer than the van der Waals radii.

-

White spots: Indicate contacts at the van der Waals separation distance.

Caption: The process of generating and interpreting Hirshfeld surfaces from crystallographic data.

Predicted Intermolecular Interactions

For Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, the following interactions are anticipated to be significant in the crystal packing:

-

H···H Contacts: Typically, these are the most abundant interactions, comprising a large percentage of the Hirshfeld surface area[14][15].

-

O···H/H···O Contacts: These represent C-H···O weak hydrogen bonds, likely occurring between the carbonyl oxygen of the ester group and hydrogen atoms on neighboring molecules. These are crucial directional interactions that stabilize the crystal packing[8][10].

-

C···H/H···C Contacts: These reflect van der Waals interactions and potential C-H···π interactions involving the aromatic rings[14].

-

Br···O/Br···H Contacts: The bromine atom can participate in halogen bonding and other weak interactions, which are known to influence crystal packing[8][10].

The 2D fingerprint plot, which is a scatter plot of the distance from the Hirshfeld surface to the nearest nucleus inside (dᵢ) versus outside (dₑ) the surface, allows for the deconvolution of these interactions. The plot for the title compound would be expected to show distinct spikes characteristic of the C-H···O hydrogen bonds and broader regions corresponding to the more diffuse H···H contacts.

Conclusion

The comprehensive structural analysis of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, guided by data from analogous compounds, provides a clear and detailed picture of its molecular and supramolecular chemistry. The planar benzofuran core, substituted with a bromine atom, a methyl group, and an ethyl carboxylate moiety, is stabilized in the solid state by a network of weak intermolecular interactions, primarily C-H···O hydrogen bonds and van der Waals forces.

This in-depth guide illustrates a systematic and scientifically rigorous approach to crystal structure analysis. By integrating synthesis, crystallization, X-ray diffraction, and computational analysis, researchers can gain the critical structural insights necessary to understand structure-activity relationships, optimize lead compounds, and ultimately accelerate the drug development process. The protocols and analytical reasoning presented herein serve as a valuable resource for scientists engaged in the chemical and pharmaceutical sciences.

References

-

Slideshare. (n.d.). POWDER X-RAY DIFFRACTION AND THERMAL STUDIES OF SOME METAL COMPLEXES DERIVED FROM BENZOFURAN SCHIFF BASE. Retrieved from [Link]

-

Choi, H. D., Seo, P. J., & Lee, U. (2013). 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1059. Available at: [Link]

-

AIP Publishing. (2025, August 14). DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one. Retrieved from [Link]

-

MDPI. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, October 7). Crystal structure, Hirshfeld surface and energy framework analysis of bis{3-(benzofuran-6-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}iron(II) methanol disolvate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Radical scavenging potency of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate: synthesis, crystal structure and Hirshfeld surface analysis. Retrieved from [Link]

-

Yamuna, A. J., Karunakar, P., Girija, C. R., Krishna, V., Vaidya, V. P., & Krishnamurthy, V. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o775. Available at: [Link]

-

Choi, H. D., Seo, P. J., & Lee, U. (2013). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o853–o854. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Retrieved from [Link]

-

ResearchGate. (2025, August 6). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Retrieved from [Link]

-

Vensel Publications. (2014, October 27). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical Chemistry, 1(1). Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2026, February 16). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2026, January 15). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Retrieved from [Link]

-

Abdel-Aziz, H. A., Bari, A., & Ng, S. W. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o599. Available at: [Link]

-

National Center for Biotechnology Information. (2025, October 24). Crystal structures, Hirshfeld surface analysis and interaction energies of (Z)-2-(4-methylbenzylidene)- and (Z)-2-(furfurylidene)-2H-benzo[b][5][17]thiazin-3(4H)-one. Retrieved from [Link]

-

Amanote Research. (2011, February 23). Ethyl 5-Bromo-1-Benzofuran-2-Carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate (C12H11BrO3). Retrieved from [Link]

-

Physical Chemistry Research. (2021, August 28). A Density Functional Theory Study. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. physchemres.org [physchemres.org]

- 4. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | C12H11BrO3 | CID 2388825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.vensel.org [pubs.vensel.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure, Hirshfeld surface and energy framework analysis of bis{3-(benzofuran-6-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}iron(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structures, Hirshfeld surface analysis and interaction energies of (Z)-2-(4-methylbenzylidene)- and (Z)-2-(furfurylidene)-2H-benzo[b][1,4]thiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. POWDER X-RAY DIFFRACTION AND THERMAL STUDIES OF SOME METAL COMPLEXES DERIVED FROM BENZOFURAN SCHIFF BASE | PDF [slideshare.net]

Methodological & Application

The Strategic Functionalization of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate via Palladium-Catalyzed Cross-Coupling

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran motif is a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] The strategic derivatization of the benzofuran skeleton is a pivotal approach in the quest for novel therapeutic agents, allowing for the fine-tuning of pharmacological properties.[3][4] Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is a particularly valuable synthetic intermediate. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, while the ester and methyl groups offer further points for modification. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this key building block, aimed at researchers, scientists, and professionals in drug development.

Core Principle: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[5] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly described in three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, forming a Pd(II) intermediate.

-

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkyne Coordination/Deprotonation (for Sonogashira): The coupling partner (organoboron, amine, or alkyne) displaces the halide on the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7] This reaction couples the 5-bromo-3-methyl-1-benzofuran-2-carboxylate with a variety of aryl or heteroaryl boronic acids or their esters.

Mechanistic Insight

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process.[8] The key transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process that is typically facilitated by a base.[9]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of similar 5-bromobenzofuran-2-carboxylate derivatives.[10][11]

Materials:

-

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture. Subsequently, add the palladium catalyst.

-

Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3-methyl-1-benzofuran-2-carboxylate.

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~85[11] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~89[11] |

| 3 | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 150 (MW) | 0.4 | 96[12] |

| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~82[10] |

Yields are based on similar substrates and may vary.

Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[13] This reaction is instrumental in the synthesis of a vast array of pharmaceuticals and organic materials.[14]

Mechanistic Insight

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine.[13] A strong base is then required to deprotonate the coordinated amine, leading to the formation of a palladium-amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst.[15]

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol based on standard Buchwald-Hartwig amination procedures for aryl bromides.[15][16]

Materials:

-

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

-

Amine (1.2 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5-2.5 mol%)

-

Bulky phosphine ligand (e.g., XPhos, 3-5 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4-2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube or round-bottom flask.

-

Addition of Substrates: Add ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate and the anhydrous, degassed solvent.

-

Amine Addition: Finally, add the amine via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 110 | 12-24 |

| 2 | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 |

| 3 | n-Butylamine | Pd₂(dba)₃ (2.0) | RuPhos (4.0) | LHMDS | 1,4-Dioxane | 100 | 12-18 |

| 4 | Pyrrolidine | Pd(OAc)₂ (2.0) | cataCXium A (4.0) | K₃PO₄ | t-AmylOH | 100 | 16 |

Conditions are representative for aryl bromides and may require optimization for the specific substrate.

Application Note III: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][17] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

Mechanistic Insight

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[17] The palladium cycle is similar to other cross-coupling reactions. The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. Copper-free versions of the Sonogashira coupling have also been developed.[17]

Caption: General catalytic cycle of the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[5]

Materials:

-

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

-

Terminal alkyne (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)

-

Copper(I) iodide (CuI, 3-5 mol%)

-

Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, the palladium catalyst, and copper(I) iodide.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Reagent Addition: Under an inert atmosphere, add the anhydrous, degassed solvent and the amine base. Finally, add the terminal alkyne dropwise.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling

| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 4-6 |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 12-24 |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | Reflux | 6-12 |

| 4 | 1-Heptyne | Pd(PPh₃)₄ (2) / CuI (4) | i-Pr₂NH | Toluene | 60 | 8 |

Conditions are representative for aryl bromides and may require optimization for the specific substrate.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate provides a powerful and versatile platform for the synthesis of a diverse library of substituted benzofurans. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions enable the facile introduction of aryl, amino, and alkynyl functionalities, respectively. These protocols serve as a robust starting point for researchers in drug discovery and materials science to generate novel compounds with potentially enhanced biological or physical properties. Further optimization of reaction conditions, including the screening of modern, highly active catalyst systems, may lead to even more efficient and sustainable synthetic routes.

References

- Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210-226.

- Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of the Chemical Society of Pakistan, 47(6).

- Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6), 580-589.

- Napiórkowska, M., et al. (2025). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.

- Larsson, M., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(23), 7294.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

- Singh, R., et al. (2020). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of the Indian Chemical Society, 97(10), 1645-1651.

- Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226.

- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85693-85697.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

- Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 789.

- Keesara, S., & Parvathaneni, S. P. (2016). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. New Journal of Chemistry, 40(10), 8756-8765.

- Koszelewski, D., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18064–18076.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

- Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(5), 1334–1337.

-

OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

- Open Readings 2026. (2026).

- Kubota, K., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 16(29), 8435-8442.

- Koszelewski, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18064-18076.

- Xia, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 52(6), 1735-1743.

- Yamuna, A. J., et al. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o775.

- Chen, C., et al. (2024).

Sources

- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald katalizátorok és ligandumok [sigmaaldrich.com]

- 4. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. pjps.pk [pjps.pk]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. openreadings.eu [openreadings.eu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Application Note: Chemoselective Functionalization of the 5-Bromo Position in Benzofuran-2-Carboxylate Esters

Executive Summary & Strategic Analysis

The 5-bromobenzofuran-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in anti-arrhythmic (e.g., Amiodarone derivatives), anti-microbial, and anti-cancer therapeutics.

This guide addresses the specific challenge of functionalizing the C-5 position (aryl bromide) while preserving the C-2 ester moiety. The presence of the electron-withdrawing ester at C-2 creates a unique electronic environment:

-

Activation: The ester lowers the electron density of the benzofuran ring, theoretically facilitating the oxidative addition of Pd(0) into the C-5—Br bond compared to electron-rich benzofurans.

-

Liability: The ester is susceptible to hydrolysis or transesterification under the strong basic conditions typically employed in cross-coupling reactions (e.g.,

in Buchwald-Hartwig).

Scope: This document details protocols for Suzuki-Miyaura coupling (C-C bond), Buchwald-Hartwig amination (C-N bond), and Miyaura Borylation (C-B bond), optimized to suppress side reactions at the ester functionality.

Reaction Decision Tree

The following logic flow dictates the optimal pathway based on the desired target moiety.

Figure 1: Strategic decision tree for 5-bromobenzofuran functionalization.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl or heteroaryl systems at C-5.[1][2]

Rationale

Standard Suzuki conditions often utilize aqueous bases (

Materials

-

Substrate: Methyl/Ethyl 5-bromobenzofuran-2-carboxylate (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (5 mol%)[3] -

Base: Potassium Carbonate (

) (2.0 equiv)[3][4] -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology

-

Setup: Charge a dry Schlenk tube or microwave vial with the 5-bromo ester (1.0 mmol), arylboronic acid (1.2 mmol), and

(2.0 mmol). -

Inert Atmosphere: Evacuate and backfill with Nitrogen (

) or Argon three times.[5] -

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Add

(0.05 mmol) under a positive stream of inert gas. -

Reaction:

-

Thermal: Heat to 90°C for 12–16 hours.

-

Microwave: Heat to 150°C for 20–30 minutes (High throughput option).

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc).[5] Wash with water (

mL) and brine.[5] -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Base-Controlled Buchwald-Hartwig Amination

Objective: Introduction of amines (C-N bond) without hydrolyzing the ester.

Rationale

The standard Buchwald base, Sodium tert-butoxide (

Materials

-

Substrate: 5-bromobenzofuran-2-carboxylate (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: Palladium(II) Acetate [

] (5 mol%) -

Ligand: XPhos (for general amines) or BINAP (for anilines) (10 mol%)

-

Base: Cesium Carbonate (

) (2.0 equiv) — Critical for ester stability -

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a vial, mix

and the Ligand in Toluene (1 mL) under Argon for 10 minutes to generate the active Pd(0) species. -

Main Setup: In a separate reaction vessel, add the 5-bromo ester (1.0 mmol), amine (1.2 mmol), and

(2.0 mmol). -

Combination: Transfer the pre-formed catalyst solution to the main vessel via syringe. Add remaining Toluene to reach 0.2 M concentration.

-

Reaction: Heat to 100–110°C for 12–24 hours.

-

Note: Conversion may be slower with carbonate bases compared to alkoxides; monitor by LC-MS.

-

-

Filtration: Filter the hot mixture through a pad of Celite to remove insoluble salts.

-

Purification: Concentrate filtrate and purify via column chromatography.

Protocol 3: Miyaura Borylation

Objective: Converting the 5-bromo electrophile into a nucleophile (boronate ester) for subsequent coupling.

Rationale

This reaction inverts the reactivity of the C-5 position. Potassium Acetate (KOAc) is used as the base.[6][7] It is crucial not to use stronger bases (like carbonates), as they will promote the homocoupling (Suzuki) of the newly formed boronate with the starting bromide.

Materials

-

Substrate: 5-bromobenzofuran-2-carboxylate (1.0 equiv)

-

Reagent: Bis(pinacolato)diboron (

) (1.1 equiv) -

Catalyst:

(3–5 mol%) -

Base: Potassium Acetate (KOAc) (3.0 equiv) — Must be dry

-

Solvent: 1,4-Dioxane or DMSO (Anhydrous)

Step-by-Step Methodology

-

Setup: Combine 5-bromo ester (1.0 mmol),

(1.1 mmol), and KOAc (3.0 mmol) in a flask. -

Catalyst: Add

(0.03 mmol). -

Solvent: Add anhydrous 1,4-Dioxane (5 mL). Degas thoroughly (sparge with Argon for 15 mins).

-

Reaction: Heat to 80°C for 4–8 hours.

-

QC Check: Monitor by TLC.[5] The product (boronate) is often less polar than the starting bromide.

-

-

Workup: Dilute with EtOAc, wash with water.[5]

-

Caution: Boronate esters can degrade on silica. Use a short plug or deactivate silica with 1%

if purification is necessary. Often used crude in the next step (telescoped synthesis).

-

Mechanistic Visualization (Suzuki Cycle)

The following diagram illustrates the catalytic cycle, highlighting the specific role of the base in the transmetalation step, which is the rate-determining step for this sterically accessible but electronically deactivated bromide.

Figure 2: Catalytic cycle emphasizing the oxidative addition of the 5-bromo species and transmetalation.[3]

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Ester Hydrolysis (Acid formation) | Base is too strong or solvent is too wet. | Switch from aqueous carbonate to anhydrous |

| Low Conversion (Starting Material remains) | Catalyst deactivation or slow oxidative addition. | Switch to electron-rich, bulky ligands (e.g., XPhos , SPhos ) to stabilize Pd(0) and accelerate reaction. |

| Protodehalogenation (Br replaced by H) | Hydride source in system or excessive heating. | Ensure solvent is anhydrous (exclude water/alcohols). Reduce reaction temperature. |

| Homocoupling (Ar-Ar dimer) | Oxygen present or base too strong (in Borylation). | Degas solvents more rigorously. In borylation, ensure KOAc is used, not carbonates. |

References

-

Suzuki-Miyaura Coupling of Benzofuran Esters

- Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxyl

-

Source: Arkivoc (2013).[1]

-

Buchwald-Hartwig Conditions for Esters

- Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines.

- Source: Journal of Organic Chemistry / PMC (2021).

-

Miyaura Borylation Mechanism & Base Selection

- Miyaura Boryl

-

Source: Organic Chemistry Portal.[8]

-

General Benzofuran Reactivity

- Synthesis and Biological Studies of Benzo[b]furan Deriv

- Source: MDPI Pharmaceuticals (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. pjps.pk [pjps.pk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Note: Chemoselective Reduction of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Executive Summary

This application note details the high-fidelity reduction of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate to (5-bromo-3-methyl-1-benzofuran-2-yl)methanol . This transformation is a critical step in the synthesis of anti-arrhythmic pharmacophores (analogous to Amiodarone and Dronedarone scaffolds).

The primary challenge in this reduction is chemoselectivity : reducing the ester moiety to a primary alcohol while preserving the aryl bromide at the C-5 position. While Lithium Aluminum Hydride (LiAlH

This guide presents two validated protocols:

-

Method A (Standard): LiAlH

reduction at controlled temperatures (0 °C), optimized for throughput and yield. -

Method B (High Precision): DIBAL-H reduction, optimized for substrates with extreme sensitivity to halogen exchange.

Strategic Analysis & Reaction Logic

Chemoselectivity & Thermodynamics

The reduction of the ester carbonyl (

-

Control Parameter: Temperature must be maintained

25 °C. -

Solvent Choice: Anhydrous THF is preferred over Diethyl Ether (

) due to higher solubility of the benzofuran substrate and better complexation with Lithium salts, though

Reaction Pathway Visualization

Figure 1: Reaction pathway highlighting the divergence between the desired alcohol product and the potential des-bromo impurity driven by temperature.

Experimental Protocols

Method A: Lithium Aluminum Hydride (LiAlH ) Reduction

Best for: Standard laboratory synthesis, high yield, cost-efficiency. Critical Control Point: Maintain reaction temperature at 0 °C during addition to prevent exotherms.

Materials

-

Substrate: Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (1.0 equiv).

-

Reagent: LiAlH

(Powder or 1.0 M solution in THF) (1.2 - 1.5 equiv). -

Solvent: Anhydrous THF (stabilized).

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, N

inlet, and an addition funnel. -

Reagent Prep: Charge the flask with LiAlH

(1.5 equiv) and anhydrous THF. Cool the grey slurry to 0 °C using an ice/water bath. -

Substrate Addition: Dissolve the benzofuran ester (1.0 equiv) in a minimal volume of anhydrous THF. Transfer this solution to the addition funnel.

-

Controlled Reduction: Dropwise add the ester solution to the LiAlH

slurry over 15–20 minutes.-

Note: Gas evolution (H

) will occur.[4] Ensure venting is active.

-

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

-

Monitor: Check TLC (Hexane/EtOAc 4:1). The fluorescent ester spot should disappear.

-

-

Fieser Workup (Crucial for Filtration):

-

Isolation: Filter through a pad of Celite. Wash the cake with Et

. Dry the filtrate over MgSO

Method B: DIBAL-H Reduction

Best for: Large-scale process chemistry or if Method A shows >2% debromination. Mechanism: Diisobutylaluminum hydride acts as a Lewis acid first, coordinating to the carbonyl oxygen, allowing for a more controlled hydride transfer.[6]

Step-by-Step Procedure

-

Setup: Dry 3-neck flask, N

atmosphere, dry ice/acetone bath (-78 °C). -

Solvation: Dissolve benzofuran ester (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene. Cool to -78 °C.[1][7]

-

Addition: Add DIBAL-H (1.0 M in Toluene, 2.2 equiv) dropwise via syringe/cannula.

-

Note: 2.2 equiv is required because the first equivalent may coordinate or reduce to the aldehyde; the second reduces to the alcohol.

-

-

Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Rochelle’s Salt Quench:

-

Carefully add Methanol (excess) at 0 °C to destroy excess hydride.

-

Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt).

-

Stir vigorously at RT for 2–3 hours. This step is non-negotiable; it breaks the Aluminum-emulsion.

-

-

Isolation: Separate layers. Extract aqueous layer with DCM. Wash combined organics with brine, dry, and concentrate.[8]

Analytical Validation & Troubleshooting

Expected Data

| Property | Value / Observation |

| Physical State | White to off-white solid |

| Melting Point | ~134–138 °C (typical for this class) |

| TLC (Hex:EtOAc 4:1) | |

| 1H NMR (DMSO-d6) | |

| MS (ESI) | [M-OH]+ or [M+H]+ pattern matching Br isotopes (1:1 ratio) |

Workup Decision Tree

Figure 2: Decision topology for workup selection to avoid aluminum emulsions.

Safety & Handling

-

LiAlH

: Pyrophoric solid. Reacts violently with water.[9][10] Class D fire extinguisher (Sand/Met-L-X) must be available. -

Benzofurans: Generally biologically active.[11][12][13] Handle with gloves and in a fume hood to prevent inhalation of particulates.

-

Waste: Quenched aluminum salts should be disposed of as solid hazardous waste.

References

-

Fieser Workup Protocol

- Source: Myers, A. G. (Harvard University). "Work-up of Aluminum Hydride Reductions."

-

URL:[Link] (Archived standard protocol).

-

DIBAL-H Reduction of Esters

- Source: Organic Chemistry Portal. "Reduction of Esters to Alcohols."

-

URL:[Link]

-

Benzofuran Synthesis & Properties

- Source: PubChem Compound Summary for Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxyl

-

URL:[Link]

-

Safety Guidance for LAH

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chem.rochester.edu [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 13. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | C12H11BrO3 | CID 2388825 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Efficient One-Pot Syntheses of Substituted Benzofuran-2-Carboxylates

Abstract: The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Specifically, benzofuran-2-carboxylates are key intermediates in the synthesis of drugs targeting a range of conditions, including arrhythmia and psoriasis.[2] Traditional multi-step syntheses of these compounds are often hampered by issues of low overall yield, significant waste generation, and high labor costs. One-pot synthesis protocols offer an elegant solution, enhancing efficiency, atom economy, and sustainability by combining multiple reaction steps into a single, uninterrupted sequence. This application note provides detailed protocols and mechanistic insights for three robust, field-proven one-pot methods for synthesizing substituted benzofuran-2-carboxylates, designed for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Advantage of One-Pot Syntheses

The demand for molecular diversity in drug discovery pipelines necessitates synthetic routes that are both efficient and versatile. Benzofuran derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[1][3] The development of synthetic methodologies that provide rapid access to libraries of these compounds is therefore of considerable interest.

One-pot, or tandem, reactions streamline synthesis by minimizing intermediate purification steps, which are often the source of significant material loss. This approach not only saves time and resources but also reduces the environmental impact of chemical synthesis. The protocols detailed herein leverage transition-metal catalysis to construct the benzofuran-2-carboxylate system from readily available starting materials in a single operation. We will explore three distinct and powerful strategies:

-

Palladium-Catalyzed Domino Sonogashira Annulation: A classic and highly versatile method involving the coupling of phenols with terminal alkynes.

-

Copper-Catalyzed Tandem Synthesis: A more economical approach utilizing copper catalysts for the construction of the benzofuran ring.

-

Palladium-Catalyzed Enolate Arylation: An alternative strategy that forms the key C-C bond via the arylation of a β-keto ester enolate.

This guide explains the causality behind experimental choices, providing the user with not just a recipe, but a deeper understanding of the underlying chemical principles.

Logical Workflow of One-Pot Synthesis

The core principle of the protocols described is the combination of bond-forming and cyclization events within a single reaction vessel. This eliminates the need to isolate and purify intermediates, thereby increasing overall efficiency.

Caption: General workflow for a one-pot benzofuran synthesis.

Protocol I: Palladium-Catalyzed Domino Sonogashira Coupling & Annulation

This method is arguably the most widely employed for constructing 2,3-disubstituted benzofurans due to its broad substrate scope and high yields.[4][5] The reaction proceeds via a domino sequence: an initial intermolecular Sonogashira cross-coupling between a halo-phenol and a terminal alkyne, followed by an intramolecular 5-exo-dig cyclization (annulation) to form the benzofuran ring.[4][6]

Mechanistic Insight

The catalytic cycle is a masterful interplay between palladium and, typically, a copper co-catalyst.

Caption: Catalytic cycle for Pd/Cu-catalyzed Sonogashira annulation.

Causality Behind Component Selection:

-

Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): The engine of the catalytic cycle, facilitating oxidative addition to the aryl halide and subsequent reductive elimination.[7]

-

Copper(I) Co-catalyst (e.g., CuI): Its primary role is to react with the terminal alkyne to form a copper acetylide intermediate. This species readily undergoes transmetalation with the Pd(II) complex, a step that is much faster than the direct reaction of the alkyne with the palladium center, thereby accelerating the overall process.[8]

-

Ligand (e.g., Xantphos, PPh₃): Stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity. Bulky, electron-rich phosphine ligands often promote the reductive elimination step, leading to higher yields.[4]

-

Base (e.g., K₃PO₄, Et₃N): Crucial for two steps. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. Second, it promotes the final intramolecular cyclization by deprotonating the phenolic hydroxyl group, which then attacks the alkyne.[4][7]

Detailed Experimental Protocol

Principle: A one-pot reaction between an o-iodophenol and an ethyl propiolate catalyzed by a Pd/Cu system to yield a substituted ethyl benzofuran-2-carboxylate.

| Reagents & Equipment | |

| Reagents | o-Iodophenol (1.0 eq), Ethyl propiolate (1.2 eq) |

| Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), CuI (5 mol%) | |

| K₃PO₄ (2.5 eq), Toluene (anhydrous) | |

| Equipment | Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate |

| Inert atmosphere setup (Argon or Nitrogen), standard glassware |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon), add the o-iodophenol (1.0 mmol, 1.0 eq), K₃PO₄ (2.5 mmol, 2.5 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and CuI (0.05 mmol, 5 mol%).

-

Add anhydrous toluene (5 mL) via syringe.

-

Stir the suspension for 10 minutes at room temperature.

-

Add ethyl propiolate (1.2 mmol, 1.2 eq) dropwise via syringe.

-

Seal the flask and heat the reaction mixture to 110-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

-

Once complete, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl benzofuran-2-carboxylate.

Notes:

-

Anhydrous Conditions: The use of dry solvent and an inert atmosphere is critical to prevent catalyst deactivation and side reactions.

-

Substrate Scope: This protocol is tolerant of a wide range of functional groups on the phenol ring. Both electron-donating and electron-withdrawing groups are generally well-tolerated.[4]

-

Troubleshooting: If the reaction stalls, a small additional charge of the palladium catalyst and ligand may be beneficial. Low yields can sometimes be attributed to impure starting materials or insufficient exclusion of air and moisture.

Protocol II: Palladium-Catalyzed Enolate Arylation & Cyclization

This strategy offers a different bond disconnection approach, starting from an o-bromophenol and a β-keto ester, such as ethyl acetoacetate.[9][10] The key steps are a palladium-catalyzed intermolecular α-arylation of the keto ester's enolate, followed by an acid-catalyzed intramolecular cyclization (condensation and dehydration) to furnish the benzofuran ring.[10]

Mechanistic Pathway

Caption: Pathway for Pd-catalyzed enolate arylation and cyclization.

Causality Behind Component Selection:

-

o-Bromophenol: While o-iodophenols are more reactive, o-bromophenols are often more economical and stable, making this a cost-effective choice.[9]

-

Palladium Catalyst/Ligand (e.g., Pd(OAc)₂/rac-DTBPB): The choice of a bulky, electron-rich phosphine ligand like rac-DTBPB is crucial. It facilitates the difficult reductive elimination step that forms the C-C bond between the aryl group and the α-carbon of the ester.[10]

-

Strong Base (e.g., NaOtBu): A strong, non-nucleophilic base is required to completely deprotonate the β-keto ester, generating a sufficient concentration of the enolate for the catalytic cycle.[10]

-

Acid (e.g., p-TsOH): After the C-C bond is formed, an acid catalyst is introduced to promote the intramolecular cyclization. It protonates the ketone carbonyl, activating it for nucleophilic attack by the phenolic oxygen, followed by dehydration to form the furan ring.

Detailed Experimental Protocol

Principle: A one-pot, two-stage reaction involving the Pd-catalyzed arylation of ethyl acetoacetate with an o-bromophenol, followed by acid-catalyzed cyclization.

| Reagents & Equipment | |

| Reagents | o-Bromophenol (1.0 eq), Ethyl acetoacetate (1.5 eq) |

| Pd(OAc)₂ (3 mol%), rac-DTBPB (6 mol%), NaOtBu (2.2 eq) | |